Bms 345541

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

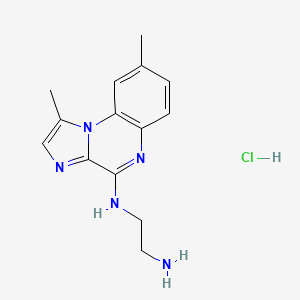

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5.ClH/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDKPVLYXNLFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203243 | |

| Record name | BMS 345541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445430-59-1, 547757-23-3 | |

| Record name | 1,2-Ethanediamine, N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445430-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS 345541 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547757233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS 345541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-345541 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXU277OCN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Allosteric Mechanism of BMS-345541: A Technical Guide to IKK Inhibition

Abstract

BMS-345541 is a highly selective and potent small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. This guide provides an in-depth examination of the molecular mechanism by which BMS-345541 exerts its inhibitory effects. Unlike ATP-competitive inhibitors, BMS-345541 functions as an allosteric inhibitor, binding to a novel, highly specific site on the IKKα and IKKβ catalytic subunits. This binding event induces a conformational change that locks the kinase in an inactive state, preventing the phosphorylation of its downstream substrate, IκBα. Consequently, the degradation of IκBα is halted, leading to the cytoplasmic sequestration of NF-κB and the suppression of pro-inflammatory and survival gene transcription. This document details the biochemical and cellular evidence supporting this mechanism, provides standardized protocols for its validation, and discusses the structural basis for its selectivity and potency.

Introduction: Targeting the NF-κB Signaling Axis

The NF-κB signaling pathway is a cornerstone of the cellular response to inflammatory stimuli, stress, and pathogens. Its dysregulation is a hallmark of numerous diseases, including chronic inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease, as well as various cancers. The IκB kinase (IKK) complex, composed of two catalytic subunits (IKKα/IKK1 and IKKβ/IKK2) and a regulatory subunit (NEMO/IKKγ), serves as the central gatekeeper of the canonical NF-κB pathway. Upon activation by upstream signals such as tumor necrosis factor-alpha (TNF-α), the IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p65/RelA and p50) to translocate to the nucleus and initiate the transcription of target genes.

Given its pivotal role, the IKK complex represents a prime therapeutic target for attenuating pathological NF-κB activity. BMS-345541 emerged from discovery efforts as a potent and specific inhibitor of IKK, demonstrating significant potential in preclinical models of inflammation and oncology. Its unique allosteric mechanism of action confers a high degree of selectivity, a desirable trait for minimizing off-target effects.

Core Mechanism: Allosteric Inhibition of the IKK Complex

The defining feature of BMS-345541 is its ability to inhibit IKKα and IKKβ through an allosteric mechanism rather than by competing with ATP at the catalytic site. This was a critical discovery, as achieving selectivity with ATP-competitive inhibitors against the highly conserved ATP-binding pocket of kinases is a significant challenge.

The key mechanistic steps are as follows:

-

Binding to a Novel Allosteric Site: BMS-345541 binds to a specific, hydrophobic pocket on the IKKβ and IKKα subunits. This site is distinct from the ATP-binding cleft and the substrate-binding domain.

-

Induction of a Non-functional Conformation: The binding of BMS-345541 stabilizes the kinase in a specific, inactive conformation. This conformational change prevents the proper alignment of key catalytic residues and the substrate, IκBα, thereby blocking the phosphotransfer reaction.

-

Prevention of IκBα Phosphorylation: With the IKK complex locked in an inactive state, it can no longer phosphorylate IκBα at its critical serine residues (Ser32 and Ser36).

-

Cytoplasmic Sequestration of NF-κB: The absence of IκBα phosphorylation prevents its degradation. As a result, the NF-κB dimer remains bound to IκBα in the cytoplasm, effectively blocking its nuclear translocation and subsequent gene activation.

This mechanism is visually represented in the signaling pathway diagram below.

Caption: Experimental workflow for Western blot analysis of IκBα phosphorylation.

Conclusion

BMS-345541 serves as a paradigm for the development of selective kinase inhibitors through an allosteric mechanism. Its high specificity for the IKK catalytic subunits, IKKα and IKKβ, is a direct result of its binding to a unique, non-ATP competitive site, which induces an inactive kinase conformation. This mechanism has been rigorously validated through biochemical assays confirming its potency and selectivity, and in cellular models demonstrating its effective blockade of IκBα phosphorylation and subsequent NF-κB-dependent transcription. The detailed protocols provided herein offer a robust framework for researchers to investigate and confirm the mechanism of action of BMS-345541 and other IKK inhibitors, contributing to the broader understanding of NF-κB signaling and the development of targeted therapeutics for inflammatory diseases and cancer.

References

-

BMS-345541 IκB/IKK inhibitor. Selleck Chemicals.

-

BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Burke, J.R., Pattoli, M.A., Gregor, K.R., et al. Journal of Biological Chemistry.

-

BMS 345541 (hydrochloride) (CAS 547757-23-3). Cayman Chemical.

-

BMS-345541 hydrochloride | IKK-1/IKK-2 Inhibitor. MedChemExpress.

-

This compound, IKK-2 and IKK-1 inhibitor (CAS 445430-58-0). Abcam.

-

This compound | IKK inhibitor. Axon Medchem.

-

BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways. Yang, J., Amiri, K.I., Burke, J.R., et al. PubMed Central.

-

BMS-345541 Is a Highly Selective Inhibitor of I B Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF- B-dependent Transcription in Mice. Burke, J.R., et al. ResearchGate.

-

Application Notes and Protocols for IKK2-IN-3 in p-IκBα Western Blot Analysis. Benchchem.

-

THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience.

-

Data Sheet NF-KB Reporter Kit. AMSBIO.

-

Western blot for phosphorylated proteins. Abcam.

-

Phospho-IkappaB-alpha (Ser32) Antibody #9241. Cell Signaling Technology.

-

I2500-06A Mouse Anti-IkB alpha, phosphorylated (Ser32/36). United States Biological.

An In-depth Technical Guide to BMS-345541: A Selective Allosteric Inhibitor for Interrogating the NF-κB Signaling Pathway

This guide provides a comprehensive technical overview of BMS-345541, a potent and selective inhibitor of the IκB kinase (IKK) complex. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding and practical, field-proven protocols for utilizing this compound to investigate the NF-κB signaling pathway. We will move beyond simple definitions to explore the causality behind experimental design, ensuring that the described methodologies are robust and self-validating.

Section 1: The NF-κB Signaling Axis: A Cornerstone of Cellular Response

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a master regulator of gene expression, pivotal in orchestrating cellular responses to a vast array of stimuli, including inflammatory cytokines, pathogens, and cellular stress.[1][2] Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and cancer.[1][3]

The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[4] Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB Kinase (IKK) complex is activated.[5][6] This complex, comprising the catalytic subunits IKKα (IKK-1) and IKKβ (IKK-2) and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[7] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome.[4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p65/RelA-p50), allowing its translocation to the nucleus to initiate the transcription of target genes.[2][4]

Visualizing the Canonical NF-κB Pathway and the Point of Inhibition

The following diagram illustrates the key events in the canonical NF-κB signaling cascade and highlights the specific point of intervention for BMS-345541.

Caption: Canonical NF-κB pathway showing BMS-345541 allosteric inhibition of the IKK complex.

Section 2: BMS-345541 - A Molecular Probe for IKK Inhibition

BMS-345541, chemically known as 4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline, is a highly selective, cell-permeable inhibitor of the IKK catalytic subunits.[7][8] Its utility in the field stems from its specific mechanism of action, which allows for precise dissection of IKK-dependent signaling events.

Mechanism of Action and Selectivity

Unlike ATP-competitive inhibitors, BMS-345541 binds to an allosteric site on the IKK complex.[1][7][9] This mode of binding confers a high degree of selectivity. Studies have shown that BMS-345541 exhibits significantly greater potency against IKK-2 (IKKβ) compared to IKK-1 (IKKα).[7][8] Crucially, it shows negligible inhibitory activity against a wide panel of other serine/threonine and tyrosine kinases, ensuring that observed effects are directly attributable to the inhibition of the IKK/NF-κB axis.[7][10] This high selectivity is a cornerstone of its trustworthiness as a research tool, minimizing the risk of confounding off-target effects.

Physicochemical Properties and Inhibitory Concentrations

A clear understanding of the inhibitor's properties is essential for proper experimental design.

| Property | Value | Source |

| IUPAC Name | N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine | [8] |

| Molecular Formula | C₁₄H₁₇N₅ | [8] |

| Molecular Weight | 255.32 g/mol | [8] |

| Solubility | Soluble in DMSO (to 25 mM), Water (hydrochloride salt, >29 mg/mL) | [8][11] |

| Storage | Store stock solutions at -20°C |

The inhibitory capacity of BMS-345541 has been quantified across various systems, providing a validated starting point for dose-response experiments.

| Assay Type | Target/Cell Line | IC₅₀ Value | Source |

| Cell-Free Kinase Assay | IKK-2 (IKKβ) | 0.3 µM | [1][7][8][12] |

| Cell-Free Kinase Assay | IKK-1 (IKKα) | 4.0 µM | [1][7][8][12] |

| IκBα Phosphorylation (in cells) | THP-1 cells | ~4.0 µM | [7][12] |

| LPS-induced TNFα secretion | THP-1 cells | ~4.0 µM | [12] |

| LPS-induced Cytokine Production | THP-1 cells | 1-5 µM | [7] |

| Growth Inhibition (Apoptosis) | T-ALL cell lines | 2-6 µM | [12] |

| NF-κB Reporter Activity | SK-MEL-5 Melanoma | ~1 µM (75% inhibition) | [13] |

Note: IC₅₀ values can vary based on cell type, assay conditions, and treatment duration. It is always recommended to perform a dose-response curve for your specific experimental system.[14][15]

Section 3: Experimental Protocols for Validating NF-κB Inhibition

The following protocols provide a robust framework for assessing the efficacy of BMS-345541. The causality is clear: successful IKK inhibition (the action) should result in decreased IκBα phosphorylation and degradation, which in turn prevents NF-κB transcriptional activity (the outcomes). These two assays, Western Blotting and a Luciferase Reporter Assay, provide a self-validating system to confirm the mechanism of action.

Protocol 3.1: Western Blot Analysis of NF-κB Pathway Activation

This protocol is designed to directly visualize the molecular consequences of IKK inhibition. The primary endpoints are the reduction of phosphorylated IκBα and the stabilization of total IκBα levels following stimulation with an agonist like TNF-α.

Causality & Self-Validation: By treating with an agonist (e.g., TNF-α), we induce the pathway, causing IκBα phosphorylation and degradation. Pre-treatment with BMS-345541 should block this. Observing a rescue of total IκBα and a reduction in phosphorylated IκBα in the BMS-345541-treated, TNF-α-stimulated sample, compared to the TNF-α only sample, directly validates the inhibitor's effect on its immediate target. A loading control (e.g., β-actin) is essential to validate equal protein loading across lanes.[16]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, HEK293, or THP-1) to achieve 70-80% confluency on the day of the experiment.

-

Prepare stock solutions of BMS-345541 in sterile DMSO (e.g., 10 mM).

-

Pre-treat cells with varying concentrations of BMS-345541 (e.g., 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 15-30 minutes. Include an unstimulated, vehicle-treated control.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate media and wash cells once with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[4][16]

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total protein extract) to a new tube.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration (e.g., 20-40 µg per lane) with Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:

-

Rabbit anti-phospho-IκBα (Ser32)

-

Mouse anti-IκBα

-

Rabbit anti-p65

-

Mouse or Rabbit anti-β-actin (Loading Control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the bands using a digital imager or film.

-

Caption: Standard experimental workflow for Western Blot analysis.

Protocol 3.2: NF-κB Luciferase Reporter Assay

This functional assay measures the transcriptional activity of NF-κB, providing a quantitative readout of the entire pathway's output.

Causality & Self-Validation: This assay directly measures the end-product of the signaling cascade: gene transcription. The system is self-validating through the use of a dual-luciferase system.[17] An NF-κB-responsive firefly luciferase reporter quantifies pathway activity, while a constitutively expressed Renilla luciferase reporter serves as an internal control to normalize for variations in transfection efficiency and cell viability.[17][18] A significant, dose-dependent decrease in the Firefly/Renilla ratio in BMS-345541-treated samples following stimulation confirms functional inhibition of the pathway.

Step-by-Step Methodology:

-

Plasmid Transfection:

-

One day prior to transfection, seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect cells with two plasmids using a suitable transfection reagent:

-

Allow cells to express the reporters for 24 hours.

-

-

Cell Treatment:

-

Pre-treat cells with a dilution series of BMS-345541 or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with an agonist (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and agonist-only controls.

-

-

Cell Lysis and Luminescence Reading:

-

Remove media from wells.

-

Lyse the cells using the passive lysis buffer provided with your dual-luciferase assay kit.

-

Following the manufacturer's protocol, add the firefly luciferase substrate (Luciferase Assay Reagent II) to the lysate in an opaque 96-well plate.

-

Measure luminescence (Signal 1: Firefly) in a plate-reading luminometer.

-

Add the Stop & Glo® Reagent, which quenches the firefly signal and activates the Renilla luciferase.

-

Immediately measure luminescence again (Signal 2: Renilla).

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly luminescence to Renilla luminescence (Signal 1 / Signal 2).

-

Normalize the ratios to the agonist-only control to determine the fold-inhibition for each concentration of BMS-345541.

-

Caption: Dual-luciferase reporter assay workflow for quantifying NF-κB activity.

Section 4: Conclusion and Future Directions

BMS-345541 remains an invaluable tool for probing the function of the canonical NF-κB pathway. Its high selectivity and well-characterized allosteric mechanism of action provide a level of confidence that is critical for rigorous scientific inquiry.[7][9] By employing a multi-faceted validation approach, such as combining direct biochemical analysis via Western Blot with functional transcriptional readouts from reporter assays, researchers can generate robust, reproducible, and mechanistically sound data. This compound has been instrumental in demonstrating the role of IKK/NF-κB signaling in preclinical models of arthritis, cancer, and inflammation, paving the way for the development of next-generation therapeutics targeting this critical pathway.[10][13][20]

References

-

Burke, J.R., Pattoli, M.A., Gregor, K.R., et al. (2003). BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. J. Biol. Chem., 278(3), 1450-1456. [Link]

-

Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

-

5-Formyl-CTP. (2025). BMS-345541 Hydrochloride: Selective IKK Inhibitor for NF-κB Pathway Research. [Link]

-

Battula, V.L., et al. (2017). IKK inhibition by BMS-345541 suppresses breast tumorigenesis and metastases by targeting GD2+ cancer stem cells. Oncotarget, 8(38), 64331-64345. [Link]

-

Semantic Scholar. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice*. [Link]

-

Yang, J., et al. (2006). BMS-345541 Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways. Clinical Cancer Research, 12(3), 950-960. [Link]

-

Indigo Biosciences. Human NF-κB Reporter Assay Kit. [Link]

-

National Institutes of Health (NIH). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]

-

SciSpace. NF-κB Signaling Pathway Diagram. [Link]

-

ResearchGate. Simplified diagram depicting the two NF-κB signalling pathways. [Link]

-

5-Formyl-CTP. (2025). Strategic Disruption of the IKK/NF-κB Axis: Mechanistic Insights with BMS-345541 Hydrochloride. [Link]

-

BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

-

ResearchGate. Schematic representation of the NF-κB signalling pathway. [Link]

-

PubMed. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways. [Link]

-

5-Formyl-CTP. (2025). BMS-345541 Hydrochloride (SKU A3248): Evidence-Based IKK Inhibition for Reproducible Results. [Link]

-

ResearchGate. BMS-345541 Is a Highly Selective Inhibitor of I B Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF- B-dependent Transcription in Mice. [Link]

-

IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. BMS-345541. [Link]

-

ResearchGate. What will be the best way to test NFkb activation via western blot?. [Link]

-

Fivephoton Biochemicals. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). [Link]

-

ResearchGate. (a) Chart comparing the IC50 values of the compounds for different cell... [Link]

-

ResearchGate. IC50 values for different cell lines. [Link]

-

ResearchGate. Selective IKK inhibitors BMS-345541 (BMS) and parthenolide (PAR) have... [Link]

-

PubMed. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. [Link]

-

National Institutes of Health (NIH). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

Sources

- 1. 5-formyl-ctp.com [5-formyl-ctp.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. 5-formyl-ctp.com [5-formyl-ctp.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BMS 345541, IKK-2 and IKK-1 inhibitor (CAS 445430-58-0) | Abcam [abcam.com]

- 9. BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice* | Semantic Scholar [semanticscholar.org]

- 10. caymanchem.com [caymanchem.com]

- 11. 5-formyl-ctp.com [5-formyl-ctp.com]

- 12. selleckchem.com [selleckchem.com]

- 13. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Downstream Signaling Effects of BMS-345541

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of BMS-345541, a highly selective, allosteric inhibitor of IκB kinase (IKK). We will dissect its mechanism of action and detail the cascade of downstream signaling events that follow IKK inhibition. This document is designed not merely as a protocol repository but as a conceptual framework for researchers utilizing BMS-345541 to investigate the NF-κB signaling pathway. We will explore the causality behind experimental choices, provide validated protocols for key assays, and present data-driven insights into the molecule's cellular impact.

Introduction: The NF-κB Pathway and the Rationale for IKK Inhibition

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of gene expression, orchestrating cellular responses to a vast array of stimuli, including inflammatory cytokines, pathogens, and cellular stress.[1] Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and cancer.[2][3] The canonical NF-κB pathway is held in a quiescent state by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers (most commonly p65/p50) in the cytoplasm.[4]

Pathway activation converges on the IκB kinase (IKK) complex, composed of catalytic subunits IKKα (IKK-1) and IKKβ (IKK-2) and a regulatory subunit, NEMO (IKKγ).[4][5] IKKβ is the principal kinase responsible for the signal-induced phosphorylation of IκBα at serines 32 and 36.[6][7] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome, unmasking a nuclear localization signal on the NF-κB p65 subunit. The freed NF-κB dimer then translocates to the nucleus to initiate the transcription of target genes.[4][8]

Given its critical role as the gateway to NF-κB activation, the IKK complex is a prime therapeutic target. Small molecule inhibitors that can selectively block IKK activity are invaluable tools for both basic research and clinical development. BMS-345541 emerged as a potent and highly selective inhibitor, enabling precise interrogation of the downstream consequences of IKK blockade.[6][9]

Mechanism of Action: Allosteric Inhibition of IKK

BMS-345541 is a cell-permeable quinoxaline compound that functions as a potent and selective inhibitor of the IKK catalytic subunits.[6][10] A crucial aspect of its mechanism is its mode of binding. Unlike ATP-competitive inhibitors, BMS-345541 binds to an allosteric site on the IKK enzymes.[6][11][12] This allosteric modulation provides a high degree of selectivity and avoids off-target effects associated with promiscuous binding to the highly conserved ATP pockets of other kinases.[11][13]

The compound exhibits a marked preference for IKK-2 over IKK-1, which is significant as IKK-2 is the dominant kinase for IκBα phosphorylation in the canonical pathway.[6][11][14] This selectivity has been quantified in numerous cell-free and cell-based assays.

Table 1: Inhibitory Potency of BMS-345541

| Target | IC₅₀ (Cell-Free Assay) | Cellular IC₅₀ (IκBα Phosphorylation) | References |

| IKK-2 (IKKβ) | 0.3 µM | ~4 µM (in THP-1 cells) | [6][10][11][14] |

| IKK-1 (IKKα) | 4.0 µM | Not typically measured directly | [6][10][11][14] |

This >10-fold selectivity for IKK-2 makes BMS-345541 a powerful tool for dissecting the canonical NF-κB pathway.[10] Furthermore, it has been demonstrated to have no significant activity against a panel of over 15 other serine/threonine and tyrosine kinases at concentrations up to 100 µM, underscoring its specificity.[6][11][13]

Core Downstream Effects of IKK Inhibition by BMS-345541

The primary biochemical consequence of BMS-345541 binding to IKK is the inhibition of its kinase activity. This single event triggers a cascade of measurable downstream effects that collectively define the molecule's mechanism of action.

Primary Effect: Inhibition of IκBα Phosphorylation

The most immediate and direct downstream effect is the prevention of IκBα phosphorylation at Ser32/36.[6][12] In an activated cell, this can be observed as a rapid reduction in the levels of phospho-IκBα. This is the foundational validation step for confirming the biological activity of BMS-345541 in a cellular context.

Experimental Validation: Western blotting is the gold-standard technique for this measurement. Cells are pre-treated with BMS-345541 before being stimulated with an NF-κB activator (e.g., TNFα or LPS). Cell lysates are then probed with antibodies specific to the phosphorylated form of IκBα. A successful experiment will show a strong phospho-IκBα band in the stimulated control and a dose-dependent reduction of this band in the BMS-345541-treated samples.[7][15]

Secondary Effect: IκBα Stabilization and Retention of NF-κB in the Cytoplasm

By preventing phosphorylation, BMS-345541 stabilizes the IκBα protein, shielding it from ubiquitination and proteasomal degradation.[7] The functional consequence is the continued sequestration of the NF-κB p65/p50 heterodimer in the cytoplasm, thereby preventing its translocation to the nucleus.[5][8]

Experimental Validation:

-

Nuclear/Cytoplasmic Fractionation: This technique involves separating cellular components into nuclear and cytoplasmic fractions. Western blotting is then performed on each fraction using an antibody against the p65 subunit of NF-κB. In stimulated cells, p65 will be enriched in the nuclear fraction. In cells co-treated with BMS-345541, p65 will be retained in the cytoplasmic fraction.[16]

-

Immunofluorescence Microscopy: This visual method uses a fluorescently-labeled anti-p65 antibody to track its subcellular localization. In unstimulated or BMS-345541-treated cells, fluorescence is observed primarily in the cytoplasm. Upon stimulation, the fluorescence rapidly shifts to the nucleus, a process that is blocked by BMS-345541.[8]

Tertiary Effect: Inhibition of NF-κB DNA Binding and Target Gene Transcription

With NF-κB retained in the cytoplasm, it cannot bind to the κB consensus sequences in the promoter regions of its target genes.[6][16] This leads to a profound suppression of the transcriptional program normally initiated by NF-κB activation.

Experimental Validation:

-

Electrophoretic Mobility Shift Assay (EMSA): EMSA is a classic technique to directly assess protein-DNA binding. A radiolabeled or fluorescently-labeled DNA probe containing the NF-κB consensus sequence is incubated with nuclear extracts. If active NF-κB is present, it will bind to the probe, causing a "shift" (retardation) in its migration through a non-denaturing polyacrylamide gel. Nuclear extracts from BMS-345541-treated cells will show a significant reduction in this shifted band.[17][18][19]

-

NF-κB Luciferase Reporter Assay: This is a highly quantitative method to measure NF-κB transcriptional activity.[1] Cells are transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB-responsive promoter.[20][21] Upon stimulation, active NF-κB drives luciferase expression, which is measured as light output. BMS-345541 causes a dose-dependent inhibition of this light production, providing a robust readout of pathway inhibition.[8][22]

Quaternary Effect: Suppression of Pro-inflammatory Cytokine Production and Induction of Apoptosis

The culmination of blocking the NF-κB signaling cascade is the altered expression of key proteins that regulate inflammation and cell survival. The transcription of many pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, is NF-κB-dependent.[6][12] BMS-345541 effectively suppresses the production and secretion of these cytokines.[6][23]

In many cancer cells, particularly melanoma and certain leukemias, NF-κB is constitutively active and functions as a pro-survival signal, protecting the cells from apoptosis.[8][24] Inhibition of this constitutive activity by BMS-345541 can remove these survival signals, leading to the induction of apoptosis.[8][13][25]

Experimental Validation:

-

ELISA/Multiplex Immunoassay: The concentration of secreted cytokines in the cell culture supernatant can be accurately quantified using these antibody-based methods.

-

Apoptosis Assays: The induction of apoptosis can be measured by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL staining, or Western blotting for cleaved PARP or cleaved Caspase-3.[8][25]

Table 2: Effect of BMS-345541 on LPS-Stimulated Cytokine Production in THP-1 Cells

| Cytokine | IC₅₀ | References |

| TNF-α | ~1-5 µM | [6][12] |

| IL-1β | ~1-5 µM | [6][12] |

| IL-8 | ~1-5 µM | [6][12] |

| IL-6 | ~1-5 µM | [6][12] |

Experimental Workflows and Protocols

A logical workflow is essential for comprehensively characterizing the effects of an IKK inhibitor. The following diagram and protocols represent a self-validating system, where each step confirms the findings of the previous one.

Protocol 1: Western Blot for Phospho-IκBα (p-IκBα)

Causality: This protocol is designed to capture the transient phosphorylation of IκBα. The use of phosphatase inhibitors is critical to preserve the phosphorylation state during lysis, and BSA is used for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[26][27]

-

Cell Seeding and Treatment:

-

Plate cells (e.g., HeLa or THP-1) to achieve 80-90% confluency on the day of the experiment.

-

Pre-treat cells with desired concentrations of BMS-345541 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with an appropriate agonist (e.g., 20 ng/mL TNFα) for the optimal time to induce IκBα phosphorylation (typically 5-15 minutes, which should be determined empirically).[4] Include an unstimulated control.

-

-

Cell Lysis:

-

Immediately place the culture plate on ice and aspirate the medium.

-

Wash cells once with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[26][28]

-

Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification and Sample Preparation:

-

Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% (w/v) BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[26]

-

Incubate the membrane with a primary antibody against phospho-IκBα (Ser32/36) diluted in 5% BSA/TBST overnight at 4°C.

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Self-Validation: Strip the membrane and re-probe for total IκBα and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the inhibitor did not cause total protein degradation.[4]

-

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

Causality: This assay directly visualizes the DNA-binding capacity of NF-κB from nuclear extracts. The specificity of the binding is confirmed through competition assays using unlabeled ("cold") probes.[17]

-

Preparation of Nuclear Extracts:

-

Treat and stimulate cells as described in Protocol 1, but use a larger scale (e.g., 10 cm dish).

-

Harvest cells and prepare nuclear extracts using a commercial kit or a well-established protocol (e.g., Dignam method). The key is to gently lyse the plasma membrane while keeping nuclei intact, then lyse the nuclei with a high-salt buffer.[17][29]

-

Determine protein concentration of the nuclear extracts and store at -80°C.

-

-

Probe Labeling:

-

Use a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin or a fluorescent dye. Purify the labeled probe to remove unincorporated label.

-

-

Binding Reaction:

-

In a microcentrifuge tube, set up the binding reactions on ice. A typical reaction includes:

-

5-10 µg of nuclear extract.

-

1X Binding Buffer (containing poly(dI-dC) as a non-specific competitor).[17]

-

Labeled NF-κB probe (~20,000-50,000 cpm for radioactive probes).

-

-

Controls for Trustworthiness:

-

Specificity Control: For one sample, add a 50-100 fold molar excess of unlabeled ("cold") wild-type NF-κB probe to the reaction before adding the labeled probe. This should compete away the specific signal.

-

Non-specific Control: In another lane, use a cold probe with a mutated consensus sequence; this should not compete for binding.

-

Supershift Assay: To identify the specific NF-κB subunit (e.g., p65), add an anti-p65 antibody to a reaction. This will create a larger complex, resulting in a "supershifted" band.[17]

-

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Electrophoresis and Detection:

-

Add loading dye (non-denaturing) to each reaction.

-

Load samples onto a native (non-denaturing) polyacrylamide gel (e.g., 4-6%).

-

Run the gel in a low-ionic-strength buffer (e.g., 0.5X TBE) at 4°C.

-

Dry the gel (if radioactive) and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, follow the manufacturer's detection protocol.

-

Protocol 3: NF-κB Luciferase Reporter Assay

Causality: This functional assay quantifies the end-point of the signaling cascade: NF-κB-driven gene transcription. A co-transfected Renilla luciferase plasmid under a constitutive promoter is used to normalize for transfection efficiency and cell viability, ensuring the measured effects are specific to the NF-κB pathway.[1][30]

-

Transfection:

-

Co-transfect cells (e.g., HEK293 or HeLa) with two plasmids:

-

An NF-κB firefly luciferase reporter plasmid.

-

A Renilla luciferase control plasmid (e.g., pRL-TK).

-

-

Allow cells to recover and express the reporters for 24 hours.

-

-

Treatment and Stimulation:

-

Aliquot the transfected cells into a 96-well white, clear-bottom plate.

-

Pre-treat with BMS-345541 or vehicle for 1-2 hours.

-

Stimulate with an agonist (e.g., TNFα) for 6-8 hours.

-

-

Lysis and Luminescence Reading:

-

Use a dual-luciferase reporter assay system (e.g., Promega, Molecular Devices).[1]

-

Lyse the cells according to the manufacturer's protocol.

-

Measure firefly luciferase activity in a luminometer.

-

Add the second reagent to quench the firefly signal and activate the Renilla reaction, then measure Renilla luciferase activity.

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence.

-

Normalize the data by expressing it as "Fold Induction" over the unstimulated, vehicle-treated control.

-

Plot the dose-response curve for BMS-345541 to determine its IC₅₀ for inhibiting NF-κB transcriptional activity.[8]

-

Conclusion

BMS-345541 is a cornerstone tool for studying the NF-κB pathway. Its high selectivity and well-characterized allosteric mechanism provide researchers with a reliable means to inhibit IKK and investigate the profound downstream consequences. By systematically applying the experimental workflows outlined in this guide—from confirming the inhibition of IκBα phosphorylation to quantifying the suppression of target gene expression and functional cellular outcomes—investigators can generate robust, self-validating data. This integrated approach, grounded in a clear understanding of the signaling cascade, is essential for accurately interpreting the role of NF-κB in health and disease.

References

-

Burke, J.R., Pattoli, M.A., Gregor, K.R., et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. J. Biol. Chem., 278(3), 1450-1456. [Link]

-

Merck Millipore. (n.d.). IKK Inhibitor III, BMS-345541 - CAS 445430-58-0 - Calbiochem. Retrieved from [Link]

-

Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

-

Henkel, T. (n.d.). EMSA. CellDeath.de. Retrieved from [Link]

-

Yang, J., Amiri, K.I., Burke, J.R., et al. (2006). BMS-345541 Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways. Clinical Cancer Research, 12(3), 950-960. [Link]

-

Burke, J. R. (2003). BMS-345541 Is a Highly Selective Inhibitor of I B Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF- B-dependent Transcription in Mice. Journal of Biological Chemistry, 278(3), 1450-1456. [Link]

-

Semantic Scholar. (n.d.). BMS-345541 Is a Highly Selective Inhibitor of IκB Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice. Retrieved from [Link]

-

Yang, J., et al. (2006). BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways. Clinical Cancer Research, 12(3 Pt 1), 950-60. [Link]

-

K-LISA IKKβ Inhibitor Screening kit. (n.d.). A selective small-molecule nuclear factor-κB inhibitor from a high-throughput cell-based assay for “activator protein-1 hits”. AACR Journals. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. Retrieved from [Link]

-

Lappas, M. (2012). Inhibition of choriodecidual cytokine production and inflammatory gene expression by selective I-κB kinase (IKK) inhibitors. Placenta, 33(7), 554-561. [Link]

-

Ahmer, B. M. M., & Gunn, J. S. (2011). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (53), 2824. [Link]

-

Peterson, J. M., et al. (2011). The effect of specific IKKβ inhibitors on the cytosolic expression of IκB-α and the nuclear expression of p65 in dystrophic (mdx) muscle. International Journal of Medical and Biological Frontiers, 17(11/12), 1133-1143. [Link]

-

LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. Retrieved from [Link]

-

Burke, J. R. (2003). Effects of BMS-345541 on signal transduction pathways and cytokine production in cells. ResearchGate. Retrieved from [Link]

-

Bartucci, M., et al. (2017). IKK inhibition by BMS-345541 suppresses breast tumorigenesis and metastases by targeting GD2+ cancer stem cells. Oncotarget, 8(39), 65413–65426. [Link]

-

Hatcher, J. M., et al. (2017). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Journal of Medicinal Chemistry, 60(15), 6664–6677. [Link]

-

Mitchell, J. P., et al. (2013). The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. Annals of Biomedical Engineering, 41(11), 2391–2401. [Link]

-

BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

-

MySkinRecipes. (n.d.). BMS-345541. Retrieved from [Link]

-

McIntyre, K.W., et al. (2003). A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice. Arthritis & Rheumatism, 48(9), 2652-9. [Link]

-

O'Sullivan, A., et al. (2018). Treatment with the IKK inhibitor (BMS-345541) inhibits NF- κ B activation after CLP. ResearchGate. Retrieved from [Link]

-

Lavorgna, A., et al. (2014). Effect of BMS-345541 on inhibition of IκB and p65 phosphorylation in HTLV-1 positive cells. ResearchGate. Retrieved from [Link]

-

Faraone, I., et al. (2018). Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding activity. ResearchGate. Retrieved from [Link]

-

Rosati, E., et al. (2012). Activity of the selective IκB kinase inhibitor BMS-345541 against T-cell acute lymphoblastic leukemia. Leukemia & Lymphoma, 53(7), 1363-1371. [Link]

-

Faraone, I., et al. (2018). Electrophoretic Mobility Shift Assay (EMSA): NF- k B DNA binding activity. ResearchGate. Retrieved from [Link]

-

DAK. (2003). EMSA (Electrophoretic Mobility Shift Assay). Retrieved from [Link]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

Sources

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. 5-formyl-ctp.com [5-formyl-ctp.com]

- 3. oncotarget.com [oncotarget.com]

- 4. benchchem.com [benchchem.com]

- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. EMSA [celldeath.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Inhibition of choriodecidual cytokine production and inflammatory gene expression by selective I-κB kinase (IKK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 28. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 29. med.upenn.edu [med.upenn.edu]

- 30. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to BMS-345541-Mediated Apoptosis: From IKK Inhibition to Mitochondrial Execution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-345541 is a potent and highly selective, cell-permeable small molecule inhibitor of the IκB Kinase (IKK) complex, a critical regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] By binding to an allosteric site on the IKK catalytic subunits, primarily IKKβ, BMS-345541 effectively prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[4][5][6] This action blocks the nuclear translocation of NF-κB, thereby downregulating the transcription of numerous target genes involved in cell survival, proliferation, and inflammation.[7] In many cancer cells, where NF-κB is constitutively active, this inhibition is sufficient to tip the cellular balance from survival to programmed cell death. This guide provides an in-depth exploration of the molecular mechanisms underpinning BMS-345541-induced apoptosis, focusing on the direct linkage between IKK/NF-κB pathway suppression and the engagement of the mitochondrial apoptotic machinery. We will detail the core signaling events, provide validated experimental workflows for their investigation, and present data interpretation frameworks for drug development and research applications.

The NF-κB Signaling Axis: A Cornerstone of Malignant Cell Survival

The NF-κB family of transcription factors plays a pivotal role in regulating cellular responses to a vast array of stimuli, including cytokines, growth factors, and stress signals. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation, the IKK complex—comprising catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO—is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.[9] This event liberates NF-κB to translocate to the nucleus, where it orchestrates the transcription of genes that are fundamental to the cancer phenotype, including those that promote proliferation, angiogenesis, metastasis, and, critically, resistance to apoptosis.[10][11]

Many malignancies, such as melanoma, leukemia, and prostate cancer, exhibit constitutive activation of the NF-κB pathway, which confers a significant survival advantage and resistance to conventional therapies.[7][11][12] This dependency makes the IKK complex a highly attractive therapeutic target. By inhibiting IKK, the pro-survival NF-κB signaling can be extinguished, potentially resensitizing cancer cells to apoptosis.[13]

BMS-345541: A Profile of a Selective Allosteric IKK Inhibitor

BMS-345541 is a quinoxaline derivative that functions as a selective, allosteric inhibitor of IKK.[6][14] Its selectivity and mode of action are key to its utility as both a research tool and a therapeutic candidate.

Mechanism of Inhibition: Unlike ATP-competitive inhibitors, BMS-345541 binds to an allosteric site on the IKK subunits.[5][6] This binding mode confers high selectivity for IKK over a panel of other kinases.[2][5] Kinetic analyses have shown that it binds in a mutually exclusive manner with respect to the IκBα peptide substrate but non-exclusively with respect to ADP, confirming its non-ATP-competitive nature.[5]

Selectivity and Potency: BMS-345541 exhibits a clear preference for IKKβ over IKKα, which is often the more dominant kinase in the canonical NF-κB pathway activated in many cancers.

| Target | IC₅₀ Value | Reference |

| IKKβ (IKK-2) | 0.3 µM | [2][3][6] |

| IKKα (IKK-1) | 4.0 µM | [2][3][6] |

This ~10-fold selectivity for IKKβ makes it a precise tool for dissecting the canonical NF-κB pathway's role in cellular processes.[1]

The Core Mechanism: Linking IKK Inhibition to Apoptosis Induction

The pro-apoptotic effect of BMS-345541 is not a result of off-target toxicity but a direct consequence of its intended pharmacological action: the suppression of the IKK/NF-κB survival pathway. This process can be understood through a multi-stage cascade.

Suppression of the Canonical NF-κB Pathway

The primary event following cellular exposure to BMS-345541 is the inhibition of IKK activity. This prevents the phosphorylation of IκBα at serines 32 and 36, stabilizing the IκBα-NF-κB complex in the cytoplasm.[5][15] As a result, the nuclear translocation of the active NF-κB p65 subunit is blocked, leading to a dramatic reduction in NF-κB-dependent luciferase activity and the transcription of target genes like the chemokine CXCL1.[7]

Modulation of the Bcl-2 Family of Proteins

A primary mechanism by which NF-κB confers apoptosis resistance is by transcriptionally upregulating anti-apoptotic members of the Bcl-2 protein family, such as Bcl-2 and Bcl-xL.[16][17] These proteins act as sentinels of the mitochondrial outer membrane, preventing its permeabilization by sequestering pro-apoptotic members like Bax and Bak.[18]

By inhibiting NF-κB, BMS-345541 leads to a significant downregulation of these anti-apoptotic proteins. This shifts the crucial Bcl-2/Bax ratio in favor of the pro-apoptotic Bax.[7][19] With less Bcl-2 available to restrain it, Bax is free to oligomerize at the mitochondrial membrane, a key initiating step for apoptosis.[20]

Induction of the Mitochondrial Apoptosis Pathway

The altered Bcl-2/Bax ratio culminates in mitochondrial outer membrane permeabilization (MOMP). This leads to two critical downstream events:

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): The integrity of the mitochondrial membrane is compromised, leading to a loss of the electrochemical gradient.[7][19]

-

Release of Pro-Apoptotic Factors: The permeabilized membrane releases key apoptotic mediators from the intermembrane space into the cytoplasm. In the context of BMS-345541, the release of Apoptosis-Inducing Factor (AIF) is a central event.[7][19] AIF translocates to the nucleus where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. Cytochrome c is also released, which can contribute to caspase activation.[7]

The Role of Caspases: A Context-Dependent Execution

While the primary apoptotic route induced by BMS-345541 in some models, like melanoma, is described as largely caspase-independent and AIF-dependent, this is not universally the case.[7][19] Other studies have demonstrated that BMS-345541 treatment can lead to the cleavage and activation of executioner caspases, such as caspase-3, and the subsequent cleavage of its substrate, PARP.[10] The activation of initiator caspase-9 has also been observed, consistent with the release of cytochrome c from the mitochondria.[21] This suggests that while AIF-mediated cell death is a prominent outcome, the activation of the classical caspase cascade can also be a significant contributor, likely depending on the specific cellular context and genetic background of the cancer cells.[22][23]

Experimental Validation Workflows

To rigorously investigate the role of BMS-345541 in apoptosis induction, a multi-faceted experimental approach is required. The following protocols provide a self-validating system where the inhibition of the primary target (IKK/NF-κB) is directly correlated with the downstream biological outcome (apoptosis).

Protocol: Western Blot Analysis of NF-κB Pathway Inhibition

Causality: This protocol validates that BMS-345541 engages its intended target. A decrease in phosphorylated IκBα and p65 confirms IKK inhibition, and reduced nuclear p65 confirms the functional blockade of the pathway.[9][24]

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., SK-MEL-5 melanoma, PC-3 prostate cancer) at a density of 2x10⁶ cells per 100 mm dish.[7][12] Allow cells to adhere overnight. Treat with a dose-response of BMS-345541 (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).[7][10]

-

Nuclear/Cytoplasmic Fractionation (Optional but Recommended):

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer (e.g., containing HEPES, KCl, MgCl₂, DTT, and protease/phosphatase inhibitors).

-

Incubate on ice for 15 minutes, then add a detergent (e.g., NP-40) and vortex briefly.

-

Centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei. The supernatant is the cytoplasmic fraction.

-

Wash the nuclear pellet and lyse in a high-salt nuclear extraction buffer. Centrifuge at high speed (e.g., 16,000 x g) to collect the nuclear extract.

-

-

Whole-Cell Lysate Preparation: For analyzing total and phosphorylated proteins, lyse cells directly in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration for all fractions using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on a 4-20% SDS-PAGE gel.[25] Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-IκBα (Ser32)

-

Total IκBα

-

Phospho-NF-κB p65 (Ser536)

-

Total NF-κB p65

-

Lamin B1 (Nuclear Marker)

-

β-actin or GAPDH (Loading Control)

-

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Wash 3x with TBST and visualize using an ECL detection reagent.

-

Protocol: Cell Viability Assay (ATP-Based Luminescence)

Causality: This assay quantifies the cytotoxic effect of BMS-345541. A decrease in ATP levels is a robust indicator of reduced metabolic activity and/or cell death, providing a functional readout of the compound's efficacy.[26]

Methodology:

-

Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

-

Compound Addition: Prepare serial dilutions of BMS-345541 in culture medium. Add the compound to the wells, including vehicle-only controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Assay Procedure:

-

Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.

-

Add a volume of reagent equal to the culture volume in each well (e.g., 100 µL).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Normalize the data to the vehicle control wells to determine the percent viability and calculate the IC₅₀ value.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Causality: This assay specifically identifies and quantifies apoptotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells only when membrane integrity is lost in late apoptosis or necrosis. This definitively attributes the loss of viability to programmed cell death.[10]

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with BMS-345541 as described in 4.1.

-

Cell Harvesting:

-

Collect both adherent and floating cells to ensure all apoptotic cells are included. Gently trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

-

Wash the pooled cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add fluorescently-labeled Annexin V (e.g., FITC or APC) and PI solution according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples on a flow cytometer within 1 hour.

-

Gate on the cell population and analyze the fluorescence signals to distinguish between:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

-

Data Interpretation & Case Study: Melanoma

In human melanoma cell lines with high constitutive IKK activity (e.g., SK-MEL-5, A375), BMS-345541 demonstrates potent anti-tumor effects.[7][19]

Expected Quantitative Results:

| Assay | Parameter Measured | Expected Result with 10 µM BMS-345541 | Reference |

| NF-κB Reporter Assay | Luciferase Activity | ~95% reduction | [7] |

| Western Blot | p-IκBα / Total IκBα | Dramatic decrease | [15] |

| Western Blot | Nuclear p65 | Dramatic decrease | [12] |

| Cell Proliferation | Cell Growth (72h) | >95% inhibition | [4] |

| Apoptosis Assay | Annexin V+ Cells (24h) | ~87% of cells | [4] |

| Western Blot | Bcl-2 / Bax Ratio | Significant reduction | [7][19] |

These results create a clear and logical narrative: BMS-345541 effectively inhibits the IKK/NF-κB pathway, which leads to a decrease in the Bcl-2/Bax ratio. This sensitizes the melanoma cells to mitochondria-mediated apoptosis, resulting in a profound reduction in cell viability and proliferation. The ability of BMS-345541 to induce apoptosis alone highlights the dependence of these tumor cells on the NF-κB survival pathway.[7]

Conclusion and Future Directions

BMS-345541 is an invaluable tool for elucidating the role of the NF-κB pathway in cancer cell survival. Its mechanism of inducing apoptosis is a direct and elegant consequence of its specific inhibition of IKK. By suppressing the transcription of anti-apoptotic Bcl-2 family proteins, BMS-345541 effectively dismantles a key survival mechanism, leading to the engagement of the mitochondrial death pathway. The experimental workflows provided herein offer a robust framework for validating this mechanism of action in various cellular contexts.

Future research should continue to explore the context-dependent role of caspases versus AIF in BMS-345541-induced cell death. Furthermore, its potential in combination therapies, where it could be used to sensitize chemoresistant tumors to other agents, remains a promising avenue for translational drug development.[11][13]

References

-

Yang, J., Amiri, K.I., Burke, J.R., et al. (2006). BMS-345541 Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways. Clinical Cancer Research, 12(3), 950-960. [Link]

-

Richmond, A. (2006). BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways. Clinical Cancer Research, 12(3 Pt 1), 950-60. [Link]

-

Bar-Eli, M. (2011). Cell-Selective Inhibition of NF-κB Signaling Improves Therapeutic Index in a Melanoma Chemotherapy Model. Cancer Research, 71(5), 1923-1932. [Link]

-

Aka, J., et al. (2010). BMS-345541 induction of apoptosis in C8166. ResearchGate. [Link]

-

Rosati, E., et al. (2012). Activity of the selective IκB kinase inhibitor BMS-345541 against T-cell acute lymphoblastic leukemia: involvement of FOXO3a. Leukemia & Lymphoma, 53(7), 1361-1370. [Link]

-

Li, J., et al. (2018). IKK Inhibitor Suppresses Epithelial-Mesenchymal Transition and Induces Cell Death in Prostate Cancer. Oncology Research, 26(7), 1053-1060. [Link]

-

Wosik, K., et al. (2017). Caspase activation in response to BMS-345541 and TRAIL. ResearchGate. [Link]

-

Battula, V.L., et al. (2017). IKK inhibition by BMS-345541 suppresses breast tumorigenesis and metastases by targeting GD2+ cancer stem cells. Oncotarget, 8(30), 49132-49147. [Link]

-

Burke, J.R., et al. (2003). BMS-345541 Is a Highly Selective Inhibitor of I B Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF- B-dependent Transcription in Mice. Journal of Biological Chemistry, 278(3), 1450-1456. [Link]

-

Lee, C., et al. (2020). Human Caspase 12 Enhances NF-κB Activity through Activation of IKK in Nasopharyngeal Carcinoma Cells. International Journal of Molecular Sciences, 21(23), 9037. [Link]

-

Al-Azab, M., et al. (2018). Activation of the non-canonical NF-κB/p52 pathway in vascular endothelial cells by RANKL elicits pro-calcific signalling in co-cultured smooth muscle cells. Journal of Cellular and Molecular Medicine, 22(4), 2267-2279. [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]

-

Bellosillo, B., et al. (2007). Caspase activation induced by BMS-214662 treatment. ResearchGate. [Link]

-

ResearchGate. (2010). Effect of BMS-345541 on inhibition of IκB and p65 phosphorylation in vivo. ResearchGate. [Link]

-

ResearchGate. (2018). Treatment with the IKK inhibitor (BMS-345541) inhibits NF-κB.... ResearchGate. [Link]

-

Burke, J.R., et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-6. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Wang, C., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1133311. [Link]

-

Adrain, C., et al. (2004). Molecular ordering of the caspase activation cascade initiated by the cytotoxic T lymphocyte/natural killer (CTL/NK) protease granzyme B. Journal of Biological Chemistry, 279(35), 36923-33. [Link]

-

STAR Protocols. (2025). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols. [Link]

-

Musso, L., et al. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Journal of Experimental & Clinical Cancer Research, 41(1), 77. [Link]

-

Kim, J.Y., et al. (2016). Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species. Journal of Cellular Physiology, 231(12), 2557-66. [Link]

-

Peña-Blanco, A., & García-Sáez, A.J. (2018). Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. Cell Death & Differentiation, 25(1), 12-19. [Link]

-

Danial, N.N., & Korsmeyer, S.J. (2004). Multiple Functions of BCL-2 Family Proteins. Cell, 116(2), S31-S41. [Link]

-

Current Protocols. (2015). Current Protocols in Mouse Biology. Current Protocols. [Link]

Sources

- 1. axonmedchem.com [axonmedchem.com]

- 2. BMS 345541 | IκB Kinase | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Activity of the selective IκB kinase inhibitor BMS-345541 against T-cell acute lymphoblastic leukemia: involvement of FOXO3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IKK inhibitor suppresses epithelial-mesenchymal transition and induces cell death in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

- 16. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Molecular ordering of the caspase activation cascade initiated by the cytotoxic T lymphocyte/natural killer (CTL/NK) protease granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Activation of the non-canonical NF-κB/p52 pathway in vascular endothelial cells by RANKL elicits pro-calcific signalling in co-cultured smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 26. Cell Viability Guide | How to Measure Cell Viability [promega.com]

An In-depth Technical Guide to the Regulation of Cytokine Expression by BMS-345541

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

BMS-345541 is a potent and highly selective small molecule inhibitor of the IκB Kinase (IKK) complex, a critical node in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] This pathway is a master regulator of the innate and adaptive immune systems, and its aberrant activation is a hallmark of numerous inflammatory diseases and cancers. By targeting IKK, BMS-345541 effectively prevents the downstream activation of NF-κB, leading to a profound and specific suppression of NF-κB-dependent gene transcription.[1][3] This guide provides a detailed examination of the mechanism of BMS-345541, its direct impact on the expression of pro-inflammatory cytokines, and robust, field-proven protocols for its application in a research setting.

The Central Role of the IKK/NF-κB Axis in Cytokine Storms

Inflammatory responses are orchestrated by a complex network of signaling molecules, chief among them being cytokines. While essential for host defense, uncontrolled cytokine production can lead to a "cytokine storm," causing significant tissue damage and contributing to the pathology of diseases ranging from sepsis to autoimmune disorders.[4]

The NF-κB signaling pathway is a primary driver of this process.[5][6] In its inactive state, the NF-κB transcription factor (most commonly a heterodimer of p50 and p65/RelA) is held in the cytoplasm by an inhibitory protein called IκBα.[6][7] Upon stimulation by pathogens (via Toll-like receptors, TLRs) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), a cascade is initiated that converges on the IKK complex.[5]

The IKK complex, comprising catalytic subunits IKKα (IKK-1) and IKKβ (IKK-2) and a regulatory subunit NEMO (IKKγ), becomes activated and phosphorylates IκBα on specific serine residues.[8] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus, bind to κB sites in the promoter regions of target genes, and drive the transcription of hundreds of genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[9][10]

Mechanism of Action: Allosteric Inhibition of IKK by BMS-345541

BMS-345541 distinguishes itself from many kinase inhibitors through its high selectivity and unique mechanism. It is a non-competitive inhibitor that binds to an allosteric site on the IKK catalytic subunits, rather than competing with ATP at the active site.[1][2] This allosteric binding induces a conformational change that locks the kinase in an inactive state, preventing it from phosphorylating its substrate, IκBα.

This targeted intervention is the causal link to its anti-inflammatory effects: by preventing IκBα phosphorylation and degradation, BMS-345541 ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the transcriptional upregulation of its target genes, including a wide array of cytokines.[1][7]

Selectivity Profile

A crucial aspect of a high-quality chemical probe is its selectivity. BMS-345541 demonstrates remarkable selectivity for the IKK catalytic subunits over a wide panel of other kinases, minimizing the potential for off-target effects and allowing for a more precise interpretation of experimental results.[1][11] It exhibits a greater potency for IKK-2 (IKKβ) compared to IKK-1 (IKKα), which is significant as IKK-2 is the primary kinase responsible for activating the canonical NF-κB pathway in response to inflammatory stimuli.[1][2][10][12]

Table 1: Kinase Inhibitory Profile of BMS-345541

| Kinase Target | IC50 (µM) | Significance | Reference |

|---|---|---|---|

| IKK-2 (IKKβ) | 0.3 | Primary target for inflammatory signaling | [1][2][10] |

| IKK-1 (IKKα) | 4.0 | >10-fold selectivity over IKK-1 | [1][2][10] |